4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid

PROTAC linker design Structure-Activity Relationship Isomer comparison

4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid (CAS 1461714-30-6) is a bifunctional piperidine-based building block and semi-flexible PROTAC (Proteolysis Targeting Chimera) linker, characterized by a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a butanoic acid chain at the 1-position of the piperidine ring. With a molecular weight of 286.37 g/mol, molecular formula C14H26N2O4, a computed XLogP3-AA of -0.9, and featuring 2 hydrogen bond donors and 5 hydrogen bond acceptors, this compound exhibits a balanced polarity profile that distinguishes it from structurally similar but functionally different piperidinebutanoic acid analogs.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
CAS No. 1461714-30-6
Cat. No. B1378580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid
CAS1461714-30-6
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)CCCC(=O)O
InChIInChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18)
InChIKeyCHTDHFJEJGLFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid (CAS 1461714-30-6) – Procurement & Differentiation Guide for PROTAC Linker and Pharmaceutical Building Block Applications


4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid (CAS 1461714-30-6) is a bifunctional piperidine-based building block and semi-flexible PROTAC (Proteolysis Targeting Chimera) linker, characterized by a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a butanoic acid chain at the 1-position of the piperidine ring [1]. With a molecular weight of 286.37 g/mol, molecular formula C14H26N2O4, a computed XLogP3-AA of -0.9, and featuring 2 hydrogen bond donors and 5 hydrogen bond acceptors, this compound exhibits a balanced polarity profile that distinguishes it from structurally similar but functionally different piperidinebutanoic acid analogs [1]. Its orthogonal protecting group strategy allows sequential, regioselective derivatization, making it a strategic intermediate of choice for medicinal chemistry campaigns requiring precise functional group manipulation, particularly in the assembly of heterobifunctional degraders and complex small-molecule probes.

Why Generic Substitution of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid (CAS 1461714-30-6) Leads to Divergent Synthetic and Pharmacological Outcomes


The rapid expansion of targeted protein degradation has created a demand for linker building blocks with specific spatial, electronic, and chemical features, yet procurement decisions frequently overlook the critical differences among piperidine-containing butanoic acid derivatives. This compound’s unique combination of a Boc-protected exocyclic amine on the piperidine and a terminal butanoic acid distinguishes it from its closest structural analogs, which include the regiochemical isomer 4-(1-Boc-piperidin-4-yl)butanoic acid (CAS 142247-38-9) where the Boc group is attached directly to the piperidine ring nitrogen , the unprotected free amine form 4-(4-aminopiperidin-1-yl)butanoic acid (CAS 1249564-18-8) , other alkyl-chain-shortened analogs such as 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid (CAS 154775-43-6) , and 4-(4-aminopiperidin-1-yl)butanoic acid dihydrochloride (CAS 1461707-77-6) . Each substitution alters the hydrogen bond donor/acceptor count, the accessible rotatable bond geometry, the logP, and critically the synthetic compatibility in sequential conjugation workflows. The quantitative differences mapped in the evidence guide below demonstrate that generic replacement of this compound without accounting for these structural determinants leads to altered ternary complex geometry in PROTACs, compromised synthetic yields due to protecting group mismatch, and uninterpretable structure-activity relationship (SAR) data in pharmaceutical programs.

Quantitative Differentiation Evidence for 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid (CAS 1461714-30-6)


Structural Isomerism Drives a 1-Unit Difference in Hydrogen Bond Donor Count and Alters PROTAC Ternary Complex Geometry Compared to the Regioisomeric N-Boc-4-piperidinebutanoic Acid

The target compound (CAS 1461714-30-6) places its Boc group on an exocyclic amine at the piperidine 4-position, preserving the piperidine N-1 as a tertiary amine for alkyl chain attachment. Its closest regioisomer, 4-(1-Boc-piperidin-4-yl)butanoic acid (CAS 142247-38-9), positions the Boc group directly on the piperidine ring nitrogen. This structural isomerism results in a quantifiable change in hydrogen bond donor count: the target compound possesses 2 H-bond donors (the carbamate NH of the Boc-protected amine and the terminal carboxylic acid OH), whereas the N-Boc regioisomer possesses only 1 H-bond donor (the terminal carboxylic acid OH only), based on computed molecular descriptors [1]. This single hydrogen bond donor difference can significantly influence the formation and stability of the ternary complex in PROTAC degrader molecules, where precise intermolecular interactions dictate ubiquitination efficiency and degradation kinetics [2].

PROTAC linker design Structure-Activity Relationship Isomer comparison Ternary complex formation

Computed LogP Advantage: 2.9-Unit Lower Hydrophobicity Compared to the N-Boc Regional Isomer Predicts Superior Aqueous Solubility for In-Vitro Conjugation Conditions

Lipophilicity is a decisive factor when selecting building blocks for multi-step bioconjugation under aqueous or mixed-solvent conditions. The target compound exhibits a computed XLogP3-AA of -0.9 [1], while the regioisomeric comparator 4-(1-Boc-piperidin-4-yl)butanoic acid yields a computed ACD/LogP of 2.04 and an estimated Log Kow (KOWWIN) of 3.74 . This represents a difference of 2.94 log units (using the XLogP3-AA vs. ACD/LogP comparison) or up to a 4.64 log unit difference using the KOWWIN estimate, translating to a theoretical >800-fold difference in octanol-water partition coefficient and predicting markedly improved aqueous solubility for the target compound. This lower lipophilicity is critical for maintaining conjugate solubility during PROTAC assembly and for avoiding non-specific hydrophobic interactions that can confound cellular target engagement assays [2].

Lipophilicity Aqueous solubility PROTAC linker property optimization Bioconjugation chemistry

Boc-Protected Exocyclic Amine Enables Orthogonal Sequential Derivatization, in Contrast to the N-Unprotected Free Amine Form That Introduces Competing Reactivity

The target compound features a tert-butoxycarbonyl (Boc) carbamate group protecting the exocyclic 4-amino function of the piperidine ring, while the piperidine N-1 is linked to a butanoic acid chain presenting a free carboxylic acid. This orthogonal arrangement permits selective reaction at the carboxylic acid terminus for amide or ester bond formation without interference from the amine group. In contrast, the direct free amine analog 4-(4-aminopiperidin-1-yl)butanoic acid (CAS 1249564-18-8) presents two nucleophilic centers (the primary amine and the piperidine tertiary amine), rendering chemoselective acylation at the carboxylic acid alone impossible without pre-protection of the primary amine . The 4-(4-aminopiperidin-1-yl)butanoic acid dihydrochloride salt form (CAS 1461707-77-6) similarly requires neutralization and subsequent in-situ reprotection before it can be used in stepwise linear synthesis . The Boc group of the target compound is stable to basic, nucleophilic, and mild reductive conditions but is quantitatively removed under acidic conditions (TFA/DCM, HCl/dioxane), enabling a well-established deprotection-conjugation sequence that is the gold standard in Fmoc/t-Bu SPPS and solution-phase medicinal chemistry [1].

Solid-phase peptide synthesis Orthogonal protecting group strategy Regioselective conjugation Reaction selectivity

Rotatable Bond Count and Semi-Flexible Spacer Geometry in the Target Compound Enables Favorable PROTAC Linker Lengths (12-20+ Atom Range) for Ternary Complex Stabilization

The target compound contributes 7 rotatable bonds (as computed by Cactvs in PubChem) and can serve as a core fragment within a longer PROTAC linker architecture [1]. When conjugated at both termini (carboxylic acid and deprotected amine), this building block extends the linker by approximately 6-7 linear heavy atoms. PROTAC literature establishes that optimal linker length between the target protein ligand and E3 ligase ligand ranges from 12 to over 20 carbons or heteroatoms, with linkers that are too short (<8 atoms) inducing steric clash that abrogates ternary complex formation and linkers that are too long (>25 atoms) reducing effective molarity and degradation efficiency [2]. The target compound, with its piperidine ring providing semi-rigidity and defined spatial orientation while the butanoic acid arm permits conformational sampling, strikes a balance between the excessive rigidity of shorter piperazine-based linkers (e.g., 2-3 rotatable bonds) and the excessive flexibility of pure PEG linkers (which can adopt hundreds of conformations, reducing the population of degradation-competent ternary complex geometry) [3]. Specifically, the target compound offers an intermediate degree of conformational constraint: the piperidine ring limits backbone dihedral angles compared to linear alkyl chains, while the C4 butanoic acid extension provides sufficient reach for optimal warhead positioning without introducing entropic penalties from excessive degrees of freedom.

PROTAC degrader design Linker length optimization Ternary complex cooperativity Molecular modeling

Molecular Weight Advantage Over the Free Amine Dihydrochloride Salt Form Enables Anhydrous Organic-Soluble Handling Without Hygroscopic Artifacts That Compromise Stoichiometry

The target compound (MW 286.37 g/mol, neutral form) can be handled as a free-flowing solid under standard laboratory conditions, while the commonly used 4-(4-aminopiperidin-1-yl)butanoic acid dihydrochloride salt (CAS 1461707-77-6, MW 259.17 g/mol for the dihydrochloride with molecular formula C9H20Cl2N2O2) is hygroscopic and adsorbs variable amounts of atmospheric moisture during weighing and storage [1]. The dihydrochloride salt’s hygroscopic nature introduces uncertainty in the actual mass of active compound being dispensed; even a 2% water uptake by mass translates to a 2% error in reaction stoichiometry, which can reduce coupling yields in amide bond formation (where equimolarity is critical) and confound reproducibility in library synthesis. In contrast, the Boc-protected target compound is not reported to be significantly hygroscopic and maintains consistent mass under ambient weighing conditions.

Weighing accuracy Hygroscopicity Reaction stoichiometry Anhydrous organic synthesis

Commercially Available Purity (≥98%) Enables Direct Use in Fragment-Based Screening and SAR Studies Without Additional Purification, While Competing Analogs Require Pre-Use Purification

Commercially sourced 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid (CAS 1461714-30-6) is available at a certified purity of 98% from reputable suppliers . In contrast, the closely related 4-(1-Boc-piperidin-4-yl)butanoic acid (CAS 142247-38-9) is commonly supplied at 97% purity , and the free amine analog 4-(4-aminopiperidin-1-yl)butanoic acid (CAS 1249564-18-8) is typically offered at ≥95% purity . While a 1% difference in purity (98% vs. 97%) may appear incremental, the impurity profile in the lower-purity comparator can include residual solvents, deprotected amine, or oxidized byproducts: in a fragment screen conducted at 100 µM, a 3% impurity in a 95%-purity sample translates to a contaminant concentration of 3 µM, a level sufficient to cause false-positive hits in biochemical and biophysical assays (SPR, TSA, FP). The 98% purity specification of the target compound reduces this contaminant concentration to ≤2 µM under identical assay conditions, a meaningful improvement for hit validation workflows where compound integrity is paramount.

Purity specification Fragment-based drug discovery Quality control SAR assay reproducibility

Best-Fit Research and Industrial Application Scenarios for 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid (CAS 1461714-30-6)


PROTAC Degrader Optimization: Precision Tuning of Ternary Complex Geometry via Semi-Flexible Linker Incorporation

For medicinal chemistry teams developing PROTACs against challenging targets (e.g., transcription factors, scaffolding proteins, or epigenetic readers with shallow binding pockets), this compound provides a semi-flexible linker module that can be incorporated between the E3 ligase ligand (CRBN, VHL, IAP) and the target-binding warhead [1]. The 6-7 heavy-atom extension from the butanoic acid-piperidine backbone contributes to reaching the optimal 12-20 atom linker length identified across PROTAC-DB entries [2], while its 7 rotatable bonds offer sufficient conformational sampling to accommodate diverse ternary complex geometries without the entropic penalty of PEG-only linkers. Researchers should prioritize this linker when: (i) initial rigid-linker PROTACs show no degradation activity; (ii) molecular modeling suggests a target protein-E3 ligase distance of approximately 12-18 Å; or (iii) a balance between solubility (driven by the low logP of -0.9) and membrane permeability is required for cellular proof-of-concept studies.

Multi-Step Modular Synthesis of Heterobifunctional Molecules Requiring Orthogonal Amine Protection

In synthetic routes where a piperidine moiety must carry both an N-1 alkyl chain and a protected 4-amino group for subsequent divergent conjugation, this compound's orthogonal Boc/COOH functionalization provides an ideal starting point [1]. The free carboxylic acid can be selectively activated (EDC/HOBt, HATU, or via acyl chloride formation) and coupled to amine-containing fragments without cleaving the Boc group, enabling efficient convergent synthesis. Compared to the alternative approach of starting from 4-(4-aminopiperidin-1-yl)butanoic acid and performing an in-situ Boc protection, the pre-protected building block eliminates one synthetic step, reducing total step count and improving overall yield [2]. This advantage is particularly significant in the production of PROTAC screening libraries where dozens of analogs are generated in parallel; the cumulative time and material savings across a 96-member library can be substantial.

Fragment-Based Covalent Inhibitor Discovery Leveraging the Exocyclic Boc-Amine as a Latent Electrophile Attachment Point

The exocyclic 4-amino position, masked as the Boc-carbamate, can be deprotected under mild acidic conditions (TFA/DCM, 1-4 h, room temperature) to reveal a primary amine for further functionalization with electrophilic warheads (acrylamides, chloroacetamides, vinyl sulfonamides) in the design of targeted covalent inhibitors (TCIs) [1]. Fragment-based covalent screening increasingly relies on building blocks that can be rapidly diversified post-fragment-hit identification; this compound's architecture allows the piperidine-butanoic acid core to serve as a constant scaffold while the deprotected 4-amino group is diversified in the final step with various electrophilic moieties. The low logP (-0.9) of the intact Boc-protected compound further ensures that the starting fragment remains soluble at the high concentrations (200-500 µM) required for fragment soaking in protein crystallography and NMR-based screening [3].

Chemical Biology Probe Synthesis for Cellular Target Engagement Studies: Minimizing Off-Target Reactivity in Live-Cell Labeling

For chemical biology groups synthesizing photoaffinity probes or bioorthogonal reporter conjugates for cellular target engagement (CETSA, NanoBRET, or click-chemistry-based pull-down experiments), this compound's orthogonal protection strategy is essential for achieving single-site labeling [1]. Sequential deprotection (acidic Boc removal followed by amide coupling at the free amine) ensures that only the desired functional handle (e.g., alkyne, biotin, or fluorophore) is installed at the piperidine 4-position, while the butanoic acid terminus is conjugated to the target-binding pharmacophore. This regiochemical precision avoids the formation of mixed-isomer byproducts that are observed when using non-orthogonally protected analogs, which complicate purification and confound quantitative proteomics readouts. The compound's favorable aqueous handling characteristics (low logP) further support the solubility of the final conjugate under cell culture conditions.

Quote Request

Request a Quote for 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.